Journal Name:Electrochemistry Communications
Journal ISSN:1388-2481
IF:5.443
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/601449/description#description
Year of Origin:1999
Publisher:Elsevier Inc.
Number of Articles Per Year:263
Publishing Cycle:Monthly
OA or Not:Not
Electrochemistry Communications ( IF 5.443 ) Pub Date: 2022-06-24 , DOI:
10.1107/s2053273322005071
A method is proposed to reconstruct the 3D molecular structure from micrographs collected at just one sample tilt angle in the random conical tilt scheme in cryo-electron microscopy. The method uses autocorrelation analysis on the micrographs to estimate features of the molecule which are invariant under certain nuisance parameters such as the positions of molecular projections in the micrographs. This enables the molecular structure to be reconstructed directly from micrographs, completely circumventing the need for particle picking. Reconstructions are demonstrated with simulated data and the effect of the missing-cone region is investigated. These results show promise to reduce the size limit for single-particle reconstruction in cryo-electron microscopy.
Electrochemistry Communications ( IF 5.443 ) Pub Date: 2023-05-05 , DOI:
10.1107/s2053273323002644
Electrochemistry Communications ( IF 5.443 ) Pub Date: 2023-02-24 , DOI:
10.1107/s2053273323000761
This article reports the study of algorithms for non-negative matrix factorization (NMF) in various applications involving smoothly varying data such as time or temperature series diffraction data on a dense grid of points. Utilizing the continual nature of the data, a fast two-stage algorithm is developed for highly efficient and accurate NMF. In the first stage, an alternating non-negative least-squares framework is used in combination with the active set method with a warm-start strategy for the solution of subproblems. In the second stage, an interior point method is adopted to accelerate the local convergence. The convergence of the proposed algorithm is proved. The new algorithm is compared with some existing algorithms in benchmark tests using both real-world data and synthetic data. The results demonstrate the advantage of the algorithm in finding high-precision solutions.
Electrochemistry Communications ( IF 5.443 ) Pub Date: 2022-06-24 , DOI:
10.1107/s205327332200626x
Obituary for Lev Feigin.
Electrochemistry Communications ( IF 5.443 ) Pub Date: 2022-12-19 , DOI:
10.1107/s2053273322007598
The report of the Executive Committee for 2021 is presented.
Electrochemistry Communications ( IF 5.443 ) Pub Date: 2023-05-11 , DOI:
10.1107/s2053273323002437
Wyckoff sequences are a way of encoding combinatorial information about crystal structures of a given symmetry. In particular, they offer an easy access to the calculation of a crystal structure's combinatorial, coordinational and configurational complexity, taking into account the individual multiplicities (combinatorial degrees of freedom) and arities (coordinational degrees of freedom) associated with each Wyckoff position. However, distinct Wyckoff sequences can yield the same total numbers of combinatorial and coordinational degrees of freedom. In this case, they share the same value for their Shannon entropy based subdivision complexity. The enumeration of Wyckoff sequences with this property is a combinatorial problem solved in this work, first in the general case of fixed subdivision complexity but non-specified Wyckoff sequence length, and second for the restricted case of Wyckoff sequences of both fixed subdivision complexity and fixed Wyckoff sequence length. The combinatorial results are accompanied by calculations of the combinatorial, coordinational, configurational and subdivision complexities, performed on Wyckoff sequences representing actual crystal structures.
Electrochemistry Communications ( IF 5.443 ) Pub Date: 2023-02-09 , DOI:
10.1107/s2053273323000268
Machine learning was employed on the experimental crystal structures of the Cambridge Structural Database (CSD) to derive an intermolecular force field for all available types of atoms (general force field). The obtained pairwise interatomic potentials of the general force field allow for the fast and accurate calculation of intermolecular Gibbs energy. The approach is based on three postulates regarding Gibbs energy: the lattice energy must be below zero, the crystal structure must be a local minimum, and, if available, the experimental and the calculated lattice energy must coincide. The parametrized general force field was then validated regarding these three conditions. First, the experimental lattice energy was compared with the calculated energies. The observed errors were found to be in the order of experimental errors. Second, Gibbs lattice energy was calculated for all structures available in the CSD. Their energy values were found to be below zero in 99.86% of the cases. Finally, 500 random structures were minimized, and the change in density and energy was examined. The mean error in the case of density was below 4.06%, and for energy it was below 5.7%. The obtained general force field calculated Gibbs lattice energies of 259 041 known crystal structures within a few hours. Since Gibbs energy defines the reaction energy, the calculated energy can be used to predict chemical–physical properties of crystals, for instance, the formation of co-crystals, polymorph stability and solubility.
Determination of the superlattice structure factor by X-ray diffraction using a temperature gradient
Electrochemistry Communications ( IF 5.443 ) Pub Date: 2022-11-14 , DOI:
10.1107/s2053273322009925
The influence of a temperature gradient directed perpendicular to the crystal surface on the diffraction focusing of a spherical X-ray wave in a superlattice is studied for the Laue geometry. It is shown that different satellites can be focused on the exit surface of the crystal by a smooth change in the gradient value, which can become the basis for the experimental determination of the structure factor of the superlattice.
Electrochemistry Communications ( IF 5.443 ) Pub Date: 2022-08-12 , DOI:
10.1107/s2053273322006714
Substitution tilings with pure discrete spectrum are characterized as regular model sets whose cut-and-project scheme has an internal space that is a product of a Euclidean space and a profinite group. Assumptions made here are that the expansion map of the substitution is diagonalizable and its eigenvalues are all algebraically conjugate with the same multiplicity. A difference from the result of Lee et al. [Acta Cryst. (2020), A76, 600-610] is that unimodularity is no longer assumed in this paper.
Electrochemistry Communications ( IF 5.443 ) Pub Date: 2023-01-23 , DOI:
10.1107/s2053273322011949
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术2区 | ELECTROCHEMISTRY 电化学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
5.30 | 158 | Science Citation Index Science Citation Index Expanded | Not |
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